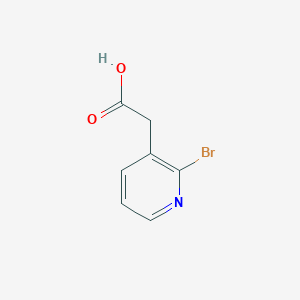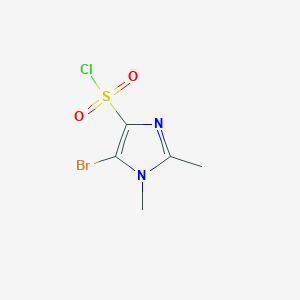
2-(2-溴吡啶-3-基)乙酸
描述
“2-(2-Bromopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . It is an important intermediate in the synthesis of many compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals and has been studied for its potential applications in the fields of biochemistry and physiology.
Synthesis Analysis
The reactivity of brominated pyridines, such as “2-(2-Bromopyridin-3-yl)acetic acid”, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis
The molecular structure of “2-(2-Bromopyridin-3-yl)acetic acid” can be represented by the InChI string:InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) . The Canonical SMILES representation is C1=CC(=C(N=C1)Br)CC(=O)O . Physical And Chemical Properties Analysis
“2-(2-Bromopyridin-3-yl)acetic acid” has a molecular weight of 216.03 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 214.95819 g/mol . The topological polar surface area is 50.2 Ų . The compound has a complexity of 151 .科学研究应用
反应性和化学转化
- 溴代吡啶的反应性,例如2-(2-溴吡啶-3-基)乙酸,已经得到广泛研究。例如,通过将浓溶液的各种酸与2,6-二溴吡啶反应,可以形成2-羟基-6-溴吡啶,表明具有多样化化学转化的潜力 (Wibaut, Haayman, & Dijk, 2010)。
复杂化合物的合成
- 复杂有机化合物的合成,例如1-甲基-3,5,6-三溴吡啶-2及其后转化为四溴吡啶,展示了溴代吡啶在先进有机合成中的实用性 (Wibaut & Wagtendonk, 2010)。
晶体学和结构研究
- 已对类似化合物进行了晶体学研究,例如3-氨基-5-溴-2-碘吡啶,以了解它们的分子结构和分子间相互作用,这对材料科学和药物化学至关重要 (Bunker et al., 2008)。
催化应用
- 像3-溴吡啶-4-甲醛这样的溴代吡啶已被用于钯催化的环化反应,突显了它们在合成多样化有机化合物的催化过程中的潜力 (Cho & Kim, 2008)。
合成具有药用价值的化合物
- 从溴代吡啶衍生的化合物的合成和研究,例如各种2-((4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基硫)乙酸酯,由于其多种生物活性,显示出在药物化学中的潜力 (Salionov, 2015)。
绿色化学和合成
- 在三取代咪唑的合成中使用乙酸功能化的聚(4-乙烯基吡啶)溴化物展示了一种环境友好的化学合成方法 (Sonyanaik et al., 2018)。
新型化学方法的发展
- 对(2-氧代-2,3-二氢咪唑[1,2-a]吡啶-3-基)乙酸及相关化合物的合成研究有助于发展合成化学中的新方法 (Chui et al., 2004)。
作用机制
Target of Action
Mode of Action
Result of Action
生化分析
Biochemical Properties
2-(2-Bromopyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel heterocyclic compounds with potential biological activities. The compound’s reactivity and chemical transformations have been extensively studied, indicating its potential for diverse chemical transformations. The interactions of 2-(2-Bromopyridin-3-yl)acetic acid with enzymes and proteins are crucial for its role in biochemical reactions.
Cellular Effects
2-(2-Bromopyridin-3-yl)acetic acid influences various types of cells and cellular processes. It affects cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have low toxicity to aquatic organisms and may be used as a biodegradable alternative to traditional pollutants. Its impact on cell signaling pathways and gene expression is significant for understanding its cellular effects.
Molecular Mechanism
The molecular mechanism of 2-(2-Bromopyridin-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities. Its binding interactions with enzymes and proteins are crucial for its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromopyridin-3-yl)acetic acid change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Its stability and degradation are important factors in understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(2-Bromopyridin-3-yl)acetic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the compound .
Metabolic Pathways
2-(2-Bromopyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in metabolic pathways is significant for understanding its biochemical properties .
Transport and Distribution
The transport and distribution of 2-(2-Bromopyridin-3-yl)acetic acid within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation within cells are important factors in understanding its transport and distribution .
Subcellular Localization
The subcellular localization of 2-(2-Bromopyridin-3-yl)acetic acid affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells. Understanding its subcellular localization is crucial for determining its biochemical properties and cellular effects .
属性
IUPAC Name |
2-(2-bromopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJMOYWRSHXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227578-15-5 | |
| Record name | 2-(2-bromopyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)


![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)


![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)